3,4-Difluoro-5-methylbenzodifluoride
Overview
Description
3,4-Difluoro-5-methylbenzodifluoride: is an organic compound characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-methylbenzodifluoride typically involves the fluorination of a suitable precursor. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorine source reacts with a methyl-substituted benzene derivative under specific conditions. The reaction often requires a catalyst and a solvent to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using advanced equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,4-Difluoro-5-methylbenzodifluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated benzoic acids.
Reduction: Reduction reactions can convert the compound into different fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed.
Major Products:
Oxidation: Fluorinated benzoic acids.
Reduction: Fluorinated benzyl alcohols or hydrocarbons.
Substitution: Various fluorinated aromatic compounds with different functional groups.
Scientific Research Applications
3,4-Difluoro-5-methylbenzodifluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-methylbenzodifluoride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
- 3,4-Difluoro-2-methylbenzotrifluoride
- 3,5-Difluoro-4-methylbenzodifluoride
- 4-Trifluoromethylbenzoic acid
Comparison: 3,4-Difluoro-5-methylbenzodifluoride is unique due to the specific positioning of the fluorine atoms and the methyl group on the benzene ring This arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds
Properties
IUPAC Name |
5-(difluoromethyl)-1,2-difluoro-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJWTFUMYPTGGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)F)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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